molecular formula C14H9BrN2O2 B8764892 6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid

6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B8764892
M. Wt: 317.14 g/mol
InChI Key: ATEVOXWBOWJGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C14H9BrN2O2/c15-11-7-17-8-12(9-4-2-1-3-5-9)16-13(17)6-10(11)14(18)19/h1-8H,(H,18,19)

InChI Key

ATEVOXWBOWJGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C(=CC3=N2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50 mL round bottomed flask was charged with methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate (400 mg, 1.21 mmol) and suspended in methanol (12.1 mL). To that stirring solution was added 3.0M potassium hydroxide (0.805 mL, 2.42 mmol). The flask was fitted with a reflux condenser and placed in an oil bath preheated to 70° C. After 2.5 hours, LCMS showed clean and complete conversion of the starting material to a major peak with the desired mass (m/z=318 [M+H]+). The mixture was cooled to room temperature and 1.0N HCl was added. The reaction mixture was cooled in an ice bath and a pink solid formed. After 30 minutes, the solids were filtered and dried under high vacuum overnight. 6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid (283 mg, 0.892 mmol, 73.9% yield) was recovered as a pink solid. 1H NMR (400 MHz, DMSO-d6) ppm 9.04 (1H, s), 8.51 (1H, s), 8.09 (1H, s), 7.96-8.03 (2H, m), 7.45-7.54 (2H, m), 7.35-7.43 (1H, m) Mass found 318 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.805 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaOH (1N, 61 ml) was added to a suspension of 6-bromo-2-phenyl-imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (10.11 g, 31 mmol) in a mixture of water (30 ml) and ethanol (60 ml), and the mixture was heated to reflux (2 h). The mixture was cooled (0° C.) and HCl (conc., ˜10 ml) was slowly added. The dark brown suspension was filtered, washed with a small amount of ethanol, and dried under vacuum. The obtained title compound (9.47 g, 98%) was used in the next step without further purification. MS (m/e)=318.9 [M+H+].
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
98%

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